Biotin hydrazide

概要

説明

ビオチンヒドラジドは、水溶性B複合ビタミンであるビオチンの誘導体です。 これは、タンパク質のカルボニル化を決定するためのプローブとして一般的に使用されており、カルボニル基とシッフ塩基を形成します 。 この化合物は、アルデヒドを形成するために酸化された炭水化物基で高分子をビオチン化する際に特に有用です .

準備方法

ビオチンヒドラジドは、さまざまな方法で合成することができます。一般的なアプローチの1つは、特定の条件下でビオチンをヒドラジンと反応させることです。 反応には通常、ジメチルスルホキシド(DMSO)などの溶媒が必要で、反応を促進するために加熱が必要になる場合があります 。 工業生産方法では、通常、同様の合成経路が採用されますが、規模が大きく、最終製品の純度と一貫性を確保します .

化学反応の分析

ビオチンヒドラジドは、いくつかのタイプの化学反応を起こします。

これらの反応に使用される一般的な試薬には、酸化のための過ヨウ素酸ナトリウムと、還元のためのシアノ水素化ホウ素ナトリウムが含まれます 。 これらの反応から生成される主な生成物は、ビオチン化された高分子であり、さまざまな用途に使用できます .

科学研究への応用

ビオチンヒドラジドは、科学研究の幅広い用途があります。

科学的研究の応用

Protein Carbonylation Detection

Biotin hydrazide is primarily utilized as a probe for the determination of protein carbonylation, a significant post-translational modification associated with oxidative stress and various diseases. The compound reacts specifically with carbonyl groups in proteins, forming stable derivatives that can be easily detected.

- Mechanism : this compound reacts with carbonyl groups at a neutral pH (around 5.5), allowing for selective labeling without the need for catalysts or reducing agents. This makes it an efficient tool for studying oxidative damage in proteins caused by reactive oxygen species.

- Case Study : In a study by Hensley et al., this compound was successfully used to analyze protein carbonylation in human umbilical cord samples, demonstrating its effectiveness in biological samples .

Biotinylation of Biomolecules

This compound is widely used for biotinylating various macromolecules, including proteins and carbohydrates. This process enhances the detection and purification of these biomolecules through affinity interactions with avidin or streptavidin.

- Application : The hydrazide group reacts with aldehyde groups generated from oxidized carbohydrates, facilitating the labeling of glycoproteins while preserving their functional sites. This method is particularly useful for antibodies, as it allows for targeted labeling away from antigen-binding sites.

- Table: Comparison of Biotinylation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct amine labeling | Simple and straightforward | May affect protein function |

| Hydrazide labeling | Preserves functional sites | Requires prior oxidation of sugars |

| Enzymatic labeling | High specificity | More complex and time-consuming |

Affinity Purification Techniques

This compound facilitates the affinity purification of proteins and other biomolecules from complex mixtures. By biotinylating a target molecule, researchers can utilize immobilized avidin to isolate the molecule from a mixture.

- Application : This technique is particularly valuable in proteomics for identifying protein interactions and characterizing post-translational modifications.

- Case Study : Research has shown that this compound can enhance the recovery rates of glycoproteins from cell lysates, providing insights into their interactions and modifications .

Analytical Techniques in Proteomics

In proteomics, this compound enables advanced analytical techniques such as mass spectrometry and Western blotting to identify and quantify modified proteins.

- Application : The formation of stable biotin-protein conjugates allows for efficient capture and analysis using avidin-based methods, improving sensitivity and specificity in detection assays.

- Case Study : A study demonstrated that using this compound in conjunction with mass spectrometry allowed for detailed characterization of oxidatively modified proteins, revealing significant insights into cellular responses to oxidative stress .

Development of Therapeutics

This compound's properties have implications in drug development, particularly in creating targeted therapies that exploit its ability to label specific biomolecules.

- Application : By conjugating therapeutic agents with biotin through hydrazide linkages, researchers can enhance drug delivery systems by targeting specific tissues or cells expressing biotin receptors.

- Case Study : Research has indicated that biotin-conjugated drugs exhibit improved pharmacokinetics and therapeutic efficacy compared to their non-biotinylated counterparts .

作用機序

ビオチンヒドラジドは、カルボニル基とのヒドラゾン結合の形成を通じて、その効果を発揮します。 この反応は、ヒドラジド基によって促進され、弱酸性条件下でアルデヒド基と特異的に反応します 。 得られたヒドラゾン結合は、還元によってさらに安定化させることができ、ビオチン化された分子をさまざまな用途に適したものにします .

類似化合物との比較

ビオチンヒドラジドは、カルボニル基と安定なヒドラゾン結合を形成できるという点でユニークです。類似化合物には以下が含まれます。

ビオチン-LC-ヒドラジド: この化合物は、より長いスペーサーアームを持っており、ビオチン結合アッセイでの立体障害を軽減します.

ヒドラジド-PEG4-ビオチン: この変異体は、ポリエチレングリコールスペーサーアームを含んでおり、標識された分子の溶解性を向上させ、凝集を軽減します.

これらの類似化合物は、さまざまなスペーサーアームの長さや溶解性など、異なる特性を提供するため、特定の用途に適しています .

生物活性

Biotin hydrazide (BHZ) is a biotinyl derivative that serves as a valuable probe for the detection of protein carbonylation, a significant post-translational modification associated with various diseases. This compound reacts specifically with carbonyl groups in proteins, facilitating the study of oxidative stress and other pathological conditions linked to protein damage.

This compound operates through a direct reaction with carbonyl groups, forming stable hydrazones. This reaction occurs under mild conditions, typically at pH 5.5, making BHZ an effective tool for measuring carbonylated proteins in biological samples without the need for additional catalysts or reducing agents . The biotin-streptavidin interaction enables the visualization of labeled proteins through techniques such as fluorescence microscopy.

Reaction Pathway

The reaction mechanism can be summarized as follows:

- Carbonyl Group Reaction : BHZ reacts with carbonyl groups in proteins to form hydrazones.

- Biotinylation : The biotin moiety allows for subsequent affinity purification using streptavidin.

- Detection : Labeled proteins can be detected via fluorescence or mass spectrometry.

1. Detection of Lysyl Oxidase Activity

Research has demonstrated that this compound can be utilized to detect the activity of lysyl oxidases (LOXs), enzymes involved in the crosslinking of collagen and elastin in extracellular matrix (ECM) proteins. In a study, BHZ was employed to biotinylate allysine residues generated during LOX-catalyzed reactions, facilitating the assessment of LOX activity in vascular smooth muscle cells (VSMCs) .

Table 1: Summary of LOX Activity Detection Using this compound

| Parameter | Observation |

|---|---|

| Cell Type | Vascular Smooth Muscle Cells (A7r5) |

| BHZ Concentration | 100 µM |

| Incubation Time | 24 hours |

| Result | Increased BHZ incorporation with LOXL2 overexpression |

2. Protein Carbonylation Studies

BHZ is also instrumental in studying protein carbonylation resulting from oxidative stress. In chronic ethanol consumption studies, BHZ was used to identify over 800 carbonylated proteins across various cellular fractions, indicating its broad applicability in metabolic research .

Table 2: Proteins Identified via this compound Labeling

| Protein Category | Number of Proteins Identified |

|---|---|

| Microsomal | 300 |

| Cytosolic | 350 |

| Mitochondrial | 179 |

Case Study 1: Alcohol-Induced Oxidative Stress

A study examined the effects of chronic ethanol consumption on liver metabolism and identified disrupted diurnal rhythms in glycogen metabolism through protein carbonylation analysis using BHZ . The findings highlighted the role of oxidative stress in liver disease.

Case Study 2: Cardiovascular Research

In cardiovascular studies, BHZ was utilized to assess the role of LOXL2 in fibrosis and vascular aging. The incorporation of BHZ into ECM proteins correlated with increased LOXL2 activity, suggesting a potential therapeutic target for fibrotic diseases .

特性

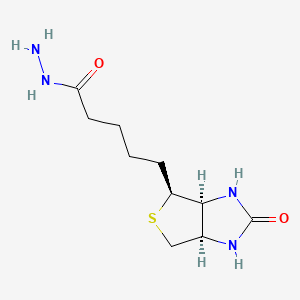

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWHQPRAOJMBN-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Record name | Biotin hydrazide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Biotin_hydrazide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985217 | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-86-6 | |

| Record name | Biotin hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD4VQ48JNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。